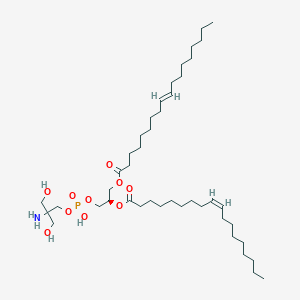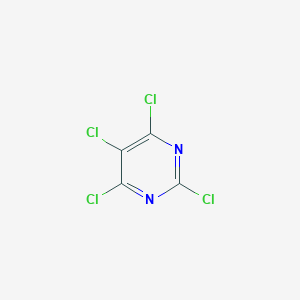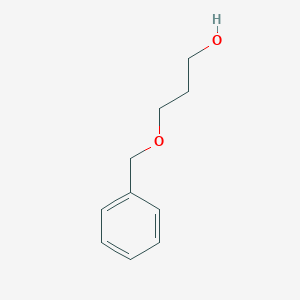
Natriumhexanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula CH₃(CH₂)₄COONa and a molecular weight of 138.14 g/mol . This compound is commonly used in various industrial and research applications due to its surfactant properties.
Wissenschaftliche Forschungsanwendungen
Sodium hexanoate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Studied for its effects on cellular processes and as a potential antimicrobial agent.
Medicine: Investigated for its role in modulating metabolic pathways and as a potential therapeutic agent.
Wirkmechanismus
Target of Action
Sodium hexanoate, also known as caproic acid sodium salt or hexanoic acid sodium salt , is a chemical compound that has been extensively studied for its mechanisms of action and diverse applications in research . One significant target of sodium hexanoate is its role as a surfactant or emulsifying agent . It exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic substances .
Mode of Action
The mode of action of sodium hexanoate primarily involves its interaction with its targets due to its amphiphilic properties . As a surfactant, it reduces the surface tension of a liquid, allowing it to mix with other liquids more easily . This characteristic has led to its use in various research applications, such as the formulation of emulsions and microemulsions .
Biochemical Pathways
Sodium hexanoate is involved in chain elongation, a growth-dependent anaerobic metabolism that combines acetate and ethanol into butyrate, hexanoate, and octanoate . It is also the conjugate base of hexanoic acid, also known as caproic acid .
Result of Action
The result of sodium hexanoate’s action as a surfactant is the formation of emulsions and microemulsions . These are mixtures of two immiscible liquids, such as oil and water, stabilized by the presence of surfactant molecules like sodium hexanoate . This property is utilized in various research and industrial applications.
Action Environment
The action of sodium hexanoate can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Sodium hexanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of certain bacteria such as Klebsiella pneumoniae and Enterobacteriaceae species . The interaction of sodium hexanoate with these bacteria suggests that it may have potential antimicrobial properties.
Cellular Effects
Sodium hexanoate can have various effects on different types of cells and cellular processes. For instance, it has been shown to inhibit the growth of certain bacteria, suggesting that it may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that sodium hexanoate is a stable compound that can be stored at temperatures between 2-8°C
Transport and Distribution
It is likely that sodium hexanoate interacts with certain transporters or binding proteins, which could influence its localization or accumulation within cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium hexanoate can be synthesized by neutralizing hexanoic acid with a sodium hydroxide solution. The reaction typically involves dissolving hexanoic acid in water and then adding a stoichiometric amount of sodium hydroxide to form sodium hexanoate and water :
CH3(CH2)4COOH+NaOH→CH3(CH2)4COONa+H2O
Industrial Production Methods: In industrial settings, sodium hexanoate is produced by a similar neutralization process but on a larger scale. The reaction is carried out in reactors where hexanoic acid and sodium hydroxide are mixed under controlled conditions to ensure complete conversion to sodium hexanoate. The product is then purified and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hexanoate undergoes various chemical reactions, including:
Oxidation: Sodium hexanoate can be oxidized to form hexanoic acid and other oxidation products.
Reduction: It can be reduced to form hexanol.
Substitution: Sodium hexanoate can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Hexanoic acid and other carboxylic acids.
Reduction: Hexanol.
Substitution: Various alkyl hexanoates depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Sodium hexanoate is similar to other sodium salts of carboxylic acids, such as:
- Sodium butyrate (CH₃(CH₂)₂COONa)
- Sodium octanoate (CH₃(CH₂)₆COONa)
- Sodium decanoate (CH₃(CH₂)₈COONa)
Uniqueness:
- Chain Length: Sodium hexanoate has a six-carbon chain, which gives it unique properties compared to shorter or longer chain carboxylates.
- Applications: Its specific chain length makes it particularly effective as a surfactant and emulsifying agent in certain formulations .
By understanding the properties, preparation methods, chemical reactions, and applications of sodium hexanoate, researchers and industry professionals can better utilize this compound in various fields.
Eigenschaften
CAS-Nummer |
10051-44-2 |
|---|---|
Molekularformel |
C6H12NaO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
sodium;hexanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8); |
InChI-Schlüssel |
BVAAYLKACPDWPX-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCC(=O)O.[Na] |
Key on ui other cas no. |
10051-44-2 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
142-62-1 (Parent) |
Synonyme |
Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)


